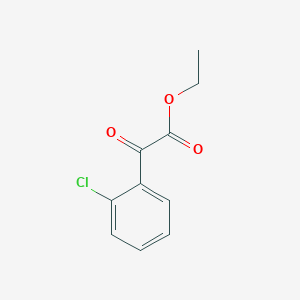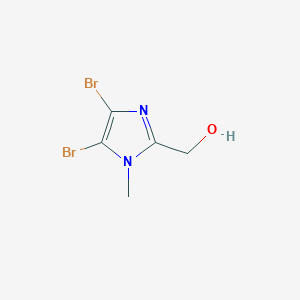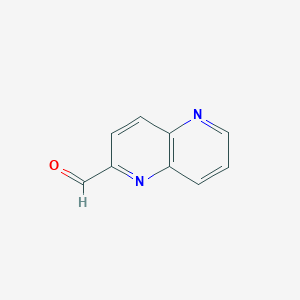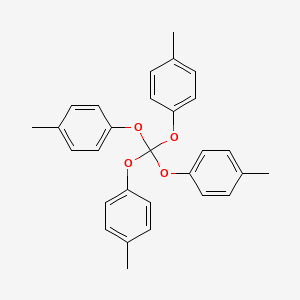
Tetrakis(p-tolyloxy)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(p-tolyloxy)methane is a chemical compound with the molecular formula C29H28O4 . It has a molecular weight of 440.53 g/mol .
Molecular Structure Analysis
Tetrakis(p-tolyloxy)methane contains a total of 64 bonds. There are 36 non-H bonds, 24 multiple bonds, 8 rotatable bonds, 24 aromatic bonds, 4 six-membered rings, and 4 ethers (aromatic) .Physical And Chemical Properties Analysis
Tetrakis(p-tolyloxy)methane is a white to yellow solid . It has a molecular weight of 440.54 . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties :
- Tetrakis compounds, such as tetrakis(2-pyridyl)methane and tetrakis(4-methoxyphenyl)methane, have been synthesized for their unique properties. These compounds display characteristics like strong fluorescence and phosphorescence, which are useful in various scientific applications. For instance, tetrakis(4-methoxyphenyl)methane exhibits strong fluorescence and its crystal structure aids in understanding phosphorescence mechanisms (Matsumoto et al., 2003); (Guieu et al., 2013).
Molecular Material Development :
- Tetrakis compounds have been utilized in the development of molecular materials for light-emitting devices. These materials, like Tetraphenylmethane-based compounds, are synthesized for their specific properties like high glass transition temperatures and electrochemical characteristics, making them suitable for OLEDs and similar applications (Yeh et al., 2001).
Nucleic Acid Labeling :
- Tetrakis(acetoxymercuri)methane, a polymetallic reagent, is significant in the field of biochemistry for labeling sulfur sites in polynucleotides. It binds to specific residues in nucleic acids, making it a valuable tool for studying the structure and function of RNA and DNA (Strothkamp et al., 1978).
Catalysis :
- Tetrakis compounds have been found effective as catalysts in chemical reactions. For example, Tetrakis(hexylsulfinylmethyl)methane has been used as a phase transfer catalyst in alkylation processes, demonstrating their versatility in organic synthesis (Furukawa et al., 1982).
Crystal Structure Analysis :
- The study of the crystal structures of various tetrakis compounds, like tetrakis(phenylmethoxy)methane, provides insights into the molecular geometry and intermolecular interactions. These studies are crucial in the fields of materials science and chemistry for designing new materials and understanding their properties (Latimer et al., 1989).
Polymer Modification :
- Tetrakis compounds are used in modifying polymers. For instance, Tetrakis [methylene (3,5,-di-t-butyl-4-hydroxyhydrocinnamate)] methane has been used to improve the hydrothermal oxidation resistance of polyphenylenesulfide coatings, showcasing its role in enhancing material properties under extreme conditions (Sugama, 2000).
DNA Hybridization :
- DNA hybridization studies involving tetrakis compounds, such as tetrakis(p‐hydroxyphenyl)methane, have shown that these molecules can significantly influence DNA binding and solid formation, demonstrating their potential in biotechnology and nanotechnology (Meng et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methyl-4-[tris(4-methylphenoxy)methoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-21-5-13-25(14-6-21)30-29(31-26-15-7-22(2)8-16-26,32-27-17-9-23(3)10-18-27)33-28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPODHSZUKFNLLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543635 |
Source


|
| Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(p-tolyloxy)methane | |
CAS RN |
54974-05-9 |
Source


|
| Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

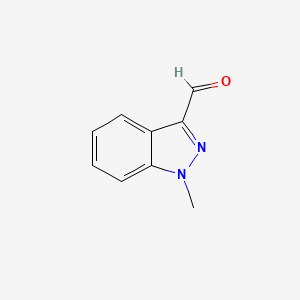
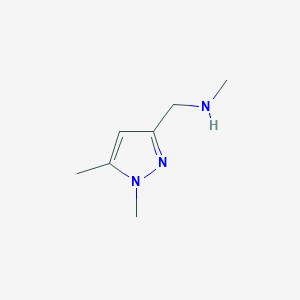

![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)
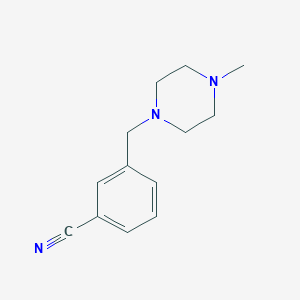
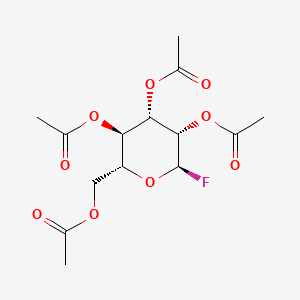
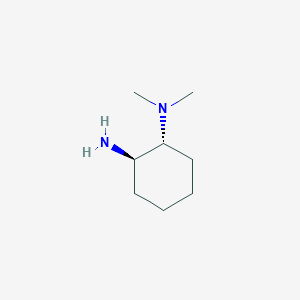
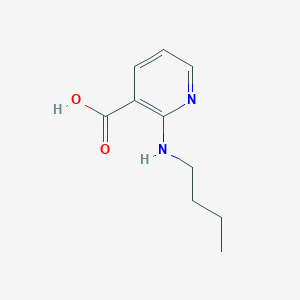
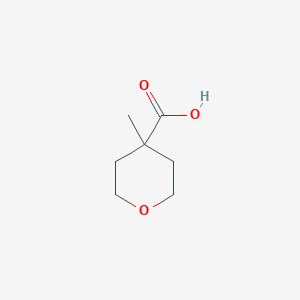

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)
